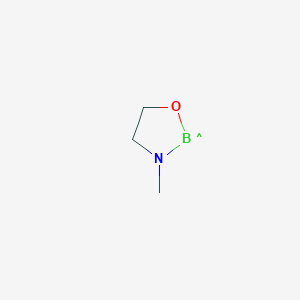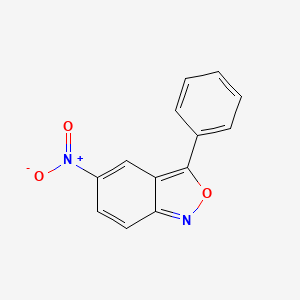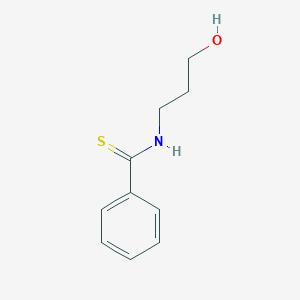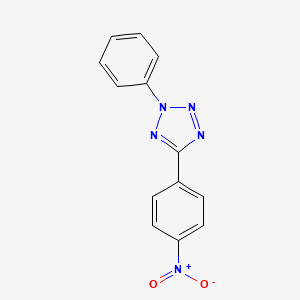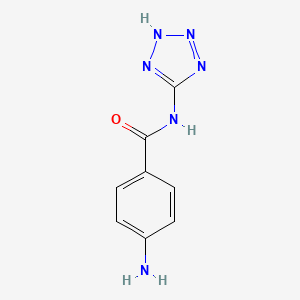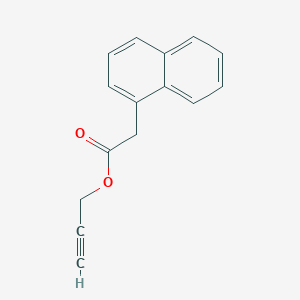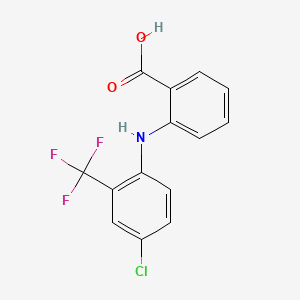
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H) This compound is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with additional substituents such as chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid core structure One common method is the amination of phthalic anhydride, followed by a Hofmann rearrangement to introduce the amine group
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific methods for introducing the chlorine and trifluoromethyl groups would depend on the desired final product and may involve specialized reagents and techniques.
Análisis De Reacciones Químicas
Types of Reactions
Anthranilic acid derivatives can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chlorine (Cl2) and trifluoromethyl iodide (CF3I) are used for introducing chlorine and trifluoromethyl groups, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroanthranilic acid derivatives, while reduction of the carboxylic acid group can produce anthranilic alcohols.
Aplicaciones Científicas De Investigación
Anthranilic acid derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed as corrosion inhibitors, UV absorbers, and mold inhibitors in various industrial processes.
Mecanismo De Acción
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in metabolic processes or interact with cellular receptors to modulate biological activities. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoic acid: The parent compound of anthranilic acid derivatives.
N-(2-Amino-4-chlorophenyl)anthranilic acid: A derivative with similar substituents.
N-(4-Methoxybenzylidene)anthranilic acid: Another derivative with different substituents.
Uniqueness
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and potential applications. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to other anthranilic acid derivatives.
Propiedades
Número CAS |
51679-39-1 |
|---|---|
Fórmula molecular |
C14H9ClF3NO2 |
Peso molecular |
315.67 g/mol |
Nombre IUPAC |
2-[4-chloro-2-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-8-5-6-12(10(7-8)14(16,17)18)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
Clave InChI |
ZITYIOXPTYNHNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


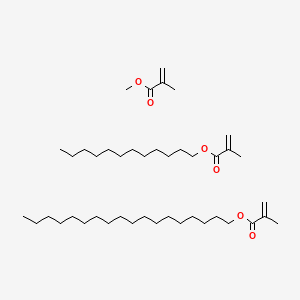
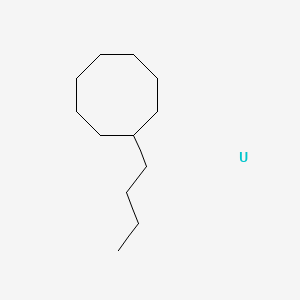


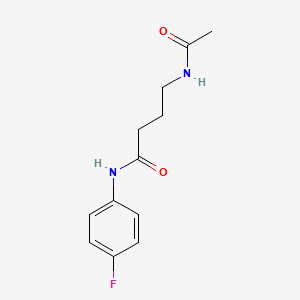
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
